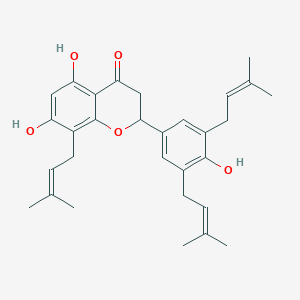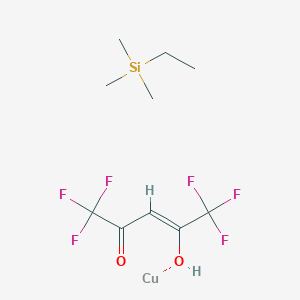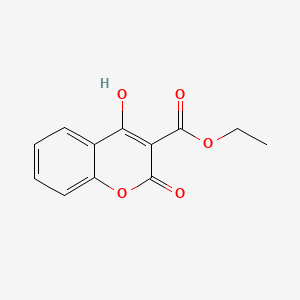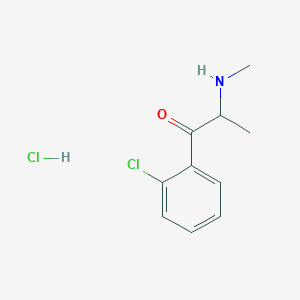
Hydroxysophoranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxysophoranone is a naturally occurring flavanone compound extracted from the stems of Erythrina subumbrans. It exhibits significant biological activities, including high antiplasmodial activity against Plasmodium falciparum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxysophoranone typically involves the extraction from natural sources such as Erythrina subumbrans. The compound can be isolated using various chromatographic techniques. For laboratory preparation, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources remains the primary method for obtaining this compound. Further research and development are needed to establish efficient and scalable industrial production processes.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxysophoranone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavanones.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities.
Aplicaciones Científicas De Investigación
Hydroxysophoranone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavanones and their derivatives.
Medicine: The compound’s potential therapeutic effects against malaria and bacterial infections are being explored.
Industry: this compound’s biological activities make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of hydroxysophoranone involves its interaction with specific molecular targets and pathways. It exhibits antiplasmodial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact molecular targets and pathways involved in its antibacterial activity are still under investigation.
Comparación Con Compuestos Similares
Hydroxysophoranone can be compared with other similar compounds, such as:
- Erystagallin A
- Erycristagallin
- Erysubin F
These compounds share similar biological activities, including antiplasmodial and antimycobacterial effects. this compound stands out due to its higher antiplasmodial activity against Plasmodium falciparum.
Conclusion
This compound is a promising compound with significant biological activities and potential applications in various fields. Further research is needed to fully understand its chemical properties, mechanisms of action, and potential therapeutic uses.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFAJSGVWQVGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)

![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)


![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
![Theophylline, [8-3H]](/img/structure/B593345.png)

